molecular formula C20H21N3O4S2 B11163709 3-(benzylsulfonyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]propanamide

3-(benzylsulfonyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B11163709
M. Wt: 431.5 g/mol
InChI Key: NRKZTSWKLUAPSM-UHFFFAOYSA-N
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Description

N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-PHENYLMETHANESULFONYLPROPANAMIDE is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxyphenyl group, a phenylmethanesulfonyl group, and a thiadiazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-PHENYLMETHANESULFONYLPROPANAMIDE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a methoxyphenyl halide.

    Attachment of the Phenylmethanesulfonyl Group: The phenylmethanesulfonyl group can be attached via a sulfonylation reaction using phenylmethanesulfonyl chloride in the presence of a base.

    Final Coupling: The final step involves coupling the intermediate products to form the desired compound under controlled conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated reactors and continuous flow processes.

Chemical Reactions Analysis

N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-PHENYLMETHANESULFONYLPROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-PHENYLMETHANESULFONYLPROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-PHENYLMETHANESULFONYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-PHENYLMETHANESULFONYLPROPANAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-PHENYLMETHANESULFONYLPROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H21N3O4S2

Molecular Weight

431.5 g/mol

IUPAC Name

3-benzylsulfonyl-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C20H21N3O4S2/c1-27-17-9-7-15(8-10-17)13-19-22-23-20(28-19)21-18(24)11-12-29(25,26)14-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,21,23,24)

InChI Key

NRKZTSWKLUAPSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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